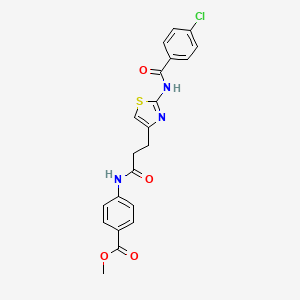
Methyl 4-(3-(2-(4-chlorobenzamido)thiazol-4-yl)propanamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-(3-(2-(4-chlorobenzamido)thiazol-4-yl)propanamido)benzoate” is a compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest in recent years due to their wide range of applications. The synthesis often involves the reaction of 4-hydroxy-1-methylquinolin-2 (1 H )-one, 2-aminobenzothiazole and aromatic aldehydes in aqueous solvent without using any metal catalyst .Molecular Structure Analysis
Thiazole is a five-membered heterocyclic compound which contains three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions of thiazole derivatives are influenced by the substituents on the thiazole ring. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Compounds related to thiazole have been reported to have analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain medications.
Anti-inflammatory Activity
Thiazole derivatives also exhibit anti-inflammatory effects . They could be used in the treatment of conditions characterized by inflammation, such as arthritis or asthma.
Antimicrobial and Antifungal Activities
Thiazole compounds have shown antimicrobial and antifungal activities . This suggests their potential use in the development of new antibiotics and antifungal medications.
Antiviral Activity
Thiazole derivatives have demonstrated antiviral properties . They could be explored further for the development of antiviral drugs.
Anticonvulsant Activity
Some thiazole derivatives, particularly those containing the 1,2,4-triazole ring, have shown significant anticonvulsant properties . These compounds could be used in the treatment of conditions like epilepsy.
Neuroprotective Activity
Thiazole compounds have been found to have neuroprotective effects . This suggests their potential use in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Antitumor or Cytotoxic Activity
Thiazole derivatives have shown antitumor or cytotoxic activities . This indicates their potential use in cancer treatment.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-[3-[2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl]propanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4S/c1-29-20(28)14-4-8-16(9-5-14)23-18(26)11-10-17-12-30-21(24-17)25-19(27)13-2-6-15(22)7-3-13/h2-9,12H,10-11H2,1H3,(H,23,26)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFDQJXPJOHPQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-(2-(4-chlorobenzamido)thiazol-4-yl)propanamido)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({2-[2-(difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2693821.png)
![4-(ethylthio)-7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2693823.png)
![N-[3-(Oxan-4-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B2693825.png)

![4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-isopentylbenzamide](/img/structure/B2693829.png)
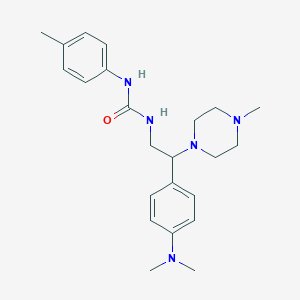
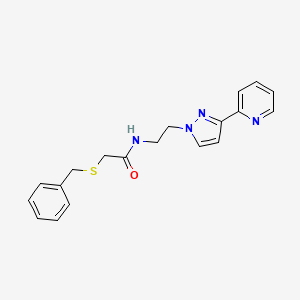
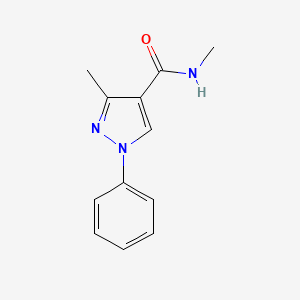
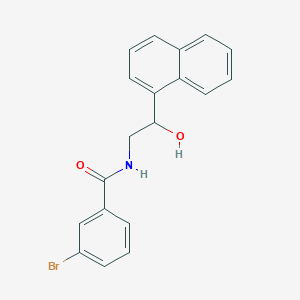
![2,2,2-Trifluoro-N-(5-oxa-2-azaspiro[3.5]nonan-9-yl)acetamide;hydrochloride](/img/structure/B2693836.png)
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2693837.png)
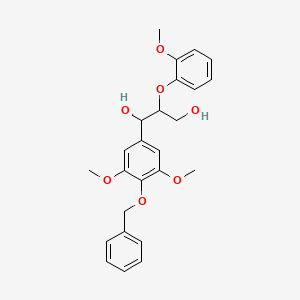

![2-methyl-N-(3-methylpyridin-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2693842.png)